![molecular formula C18H20N2O4S B1684614 Flt-3 inhibitor CAS No. 301305-73-7](/img/structure/B1684614.png)
Flt-3 inhibitor
Descripción general
Descripción
FMS-like tyrosine kinase 3 (FLT3) is a type III receptor tyrosine kinase, which is an important target for anti-cancer therapy . FLT3 mutations are the most common genetic aberrations found in acute myeloid leukemia (AML) and are associated with poor prognosis . Since the discovery of FLT3 mutations and their prognostic implications, multiple FLT3-targeted molecules have been evaluated .
Synthesis Analysis
Several FLT3 tyrosine kinase inhibitors have been developed in the last few years with variable kinase inhibitory properties, pharmacokinetics, and toxicity profiles . These inhibitors are divided into first-generation multi-kinase inhibitors (such as sorafenib, lestaurtinib, midostaurin) and next-generation inhibitors (such as quizartinib, crenolanib, gilteritinib) based on their potency and specificity of FLT3 inhibition .
Molecular Structure Analysis
A structure-activity relationship (SAR) study was conducted on 3867 FLT3 inhibitors . MACCS fingerprints, ECFP4 fingerprints, and TT fingerprints were used to represent the inhibitors in the dataset . The results showed that 2-aminopyrimidine, 1-ethylpiperidine,2,4-bis (methylamino)pyrimidine, amino-aromatic heterocycle, [(2E)-but-2-enyl]dimethylamine, but-2-enyl, and alkynyl were typical fragments among highly active inhibitors .
Chemical Reactions Analysis
The chemical reactions involving FLT3 inhibitors are complex and involve multiple pathways. Several drug resistance mechanisms have been identified, including clonal selection, stromal protection, FLT3-associated mutations, and off-target mutations .
Physical And Chemical Properties Analysis
The physical and chemical properties of FLT3 inhibitors vary depending on the specific inhibitor. For example, the Flt-3 Inhibitor, also referenced under CAS 301305-73-7, controls the biological activity of Flt-3 .
Aplicaciones Científicas De Investigación
FLT3 Receptor Tyrosine Kinase Inhibition
TCS 359 is a potent inhibitor of FLT3 receptor tyrosine kinase . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 42 nM . This means that TCS 359 can effectively inhibit the FLT3 receptor tyrosine kinase at this concentration.
Selectivity Over Other Kinases
TCS 359 displays selectivity over a range of other kinases . This means that while it inhibits the FLT3 receptor tyrosine kinase, it does not significantly affect the function of other kinases. This selectivity is crucial in targeted therapies where the aim is to inhibit a specific pathway without affecting others.
Antiproliferative Effects
TCS 359 exhibits antiproliferative effects on MV4-11 cells . These are human acute myelogenous leukemia cells expressing a constitutively active mutant FLT3. The IC50 value for this effect is 340 nM . This suggests that TCS 359 could potentially be used in the treatment of certain types of leukemia.
Embryo Development
Research has shown that TCS 359 blocked the ability of FLT3 ligand to promote the development of two-cell-embryos to the hatched blastocyst stage in mice . This indicates that TCS 359 could potentially be used in research related to embryonic development.
FLT3 Ligand Expression
TCS 359 also decreased the expression of FLT3 ligand in early embryos after the four-cell stage . This suggests that TCS 359 could be used to study the role of FLT3 ligand in early embryonic development.
Potential Therapeutic Applications
Given its potent inhibition of FLT3 receptor tyrosine kinase and its antiproliferative effects on certain leukemia cells, TCS 359 has potential therapeutic applications in the treatment of certain types of cancer, particularly acute myelogenous leukemia .
Mecanismo De Acción
Target of Action
The primary target of TCS 359 is the FLT3 receptor tyrosine kinase . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoietic regulation and is implicated in the pathogenesis of acute myeloid leukemia (AML) .
Mode of Action
TCS 359 acts by inhibiting the FLT3 receptor tyrosine kinase . It binds to the kinase domain of FLT3, thereby preventing the activation of the receptor and downstream signaling pathways. This inhibition disrupts the proliferation and survival of cells that depend on FLT3 signaling, particularly AML cells .
Biochemical Pathways
The inhibition of FLT3 by TCS 359 affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, TCS 359 disrupts these pathways, leading to reduced proliferation and survival of AML cells .
Pharmacokinetics
It is known that tcs 359 is soluble in dmso , which suggests that it may be administered orally or intravenously
Result of Action
The primary result of TCS 359’s action is the inhibition of cell proliferation, particularly in AML cells . By inhibiting FLT3, TCS 359 disrupts the signaling pathways that promote cell survival and proliferation, leading to reduced growth of AML cells .
Safety and Hazards
Direcciones Futuras
Significant progress has been made in the treatment of AML with FLT3-targeting, but many challenges remain . The benefit of FLT3 inhibitor maintenance therapy, either post-chemotherapy or post-transplant, remains controversial, although several studies are ongoing . Future research will likely focus on overcoming resistance to FLT3 inhibitors and improving their efficacy .
Propiedades
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQCTGGIANIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359965 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flt-3 inhibitor | |
CAS RN |
301305-73-7 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.